4-Amino-2,5-dimethylbenzimidazole
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Overview
Description
4-Amino-2,5-dimethylbenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are characterized by a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,5-dimethylbenzimidazole typically involves the cyclization of o-phenylenediamine derivatives with carboxylic acids or their derivatives. One common method involves the reaction of 4-nitro-2,5-dimethylaniline with formic acid under acidic conditions, followed by reduction of the nitro group to an amino group .
Industrial Production Methods
Industrial production methods for benzimidazoles often involve catalytic processes to enhance yield and selectivity. For example, the use of metal catalysts such as palladium or nickel can facilitate the cyclization process. Additionally, microdroplet synthesis techniques have been developed to accelerate the reaction rates significantly .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,5-dimethylbenzimidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or sulfonic acids under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
4-Amino-2,5-dimethylbenzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its structural similarity to biologically active molecules, it is investigated for potential therapeutic applications.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-2,5-dimethylbenzimidazole involves its interaction with various molecular targets. It can inhibit specific enzymes or interact with DNA, leading to its biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylbenzimidazole: Lacks the amino group, which may affect its biological activity.
4-Nitro-2,5-dimethylbenzimidazole: Contains a nitro group instead of an amino group, leading to different reactivity and biological properties.
2-Aminobenzimidazole: Lacks the methyl groups, which can influence its chemical and biological behavior
Uniqueness
4-Amino-2,5-dimethylbenzimidazole is unique due to the presence of both amino and methyl groups, which can enhance its reactivity and potential biological activities. The combination of these functional groups allows for a diverse range of chemical modifications and applications.
Properties
IUPAC Name |
2,5-dimethyl-1H-benzimidazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-5-3-4-7-9(8(5)10)12-6(2)11-7/h3-4H,10H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEFKPQWLHUQQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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